
Malic acid
Overview
Description
Malic acid (C₄H₆O₅) is a four-carbon dicarboxylic acid and a key intermediate in the citric acid cycle . Naturally occurring in fruits like apples, grapes, and tomatoes, it contributes to their tart flavor . Industrially, it is valued as a food additive (E296) for its smooth sourness and ability to enhance flavor retention . Its hydroxyl and carboxyl functional groups also make it a versatile precursor in synthesizing biodegradable polymers for medical applications, such as drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malic acid can be synthesized through the hydration of maleic anhydride. The reaction involves the addition of water to maleic anhydride, resulting in the formation of this compound. The reaction conditions typically include a temperature range of 160-200°C and a pressure of 9-15 kg/cm². Catalysts such as sodium carbonate can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound primarily involves the chemical synthesis from maleic anhydride. The process includes the hydration of maleic anhydride in the presence of a catalyst. Another method involves the microbial fermentation of renewable substrates using engineered microbes. This biotechnological approach is considered more environmentally friendly and sustainable .
Chemical Reactions Analysis
Self-Condensation to Coumalic Acid
This compound undergoes self-condensation in the presence of fuming sulfuric acid (H₂SO₄), yielding couthis compound (C₅H₄O₃) via dehydration and cyclization:
This reaction liberates carbon monoxide and water as byproducts . Couthis compound, a pyrone derivative, is structurally significant in heterocyclic chemistry.
Walden Cycle and Stereochemical Inversion
This compound played a pivotal role in elucidating the Walden inversion mechanism. Key steps include:
-
Conversion to Chlorosuccinic Acid :
-
Reconversion via Silver Oxide :
This cycle demonstrated stereochemical inversion at a chiral center, foundational for understanding reaction mechanisms .
Racemic this compound Production
Industrially, racemic this compound (DL-malic acid) is synthesized via double hydration of maleic anhydride :
Key parameters:
Process Parameter | Value | Source |
---|---|---|
Annual U.S. production (2000) | 5,000 tons | |
Yield (from maleic anhydride) | ~95% |
Enantiomer Separation
Racemic mixtures are resolved via chiral resolution or fermentation :
-
L-Malic acid : Produced via Aspergillus oryzae fermentation of fumaric acid .
-
D-Malic acid : Synthesized chemically or via engineered Escherichia coli strains .
Tricarboxylic Acid (TCA) Cycle
In mitochondria, L-malate is a critical intermediate:
Key enzymes:
Enzyme | Function | Organism |
---|---|---|
Malate dehydrogenase (MDH) | Oxidizes malate to oxaloacetate (NAD⁺ → NADH) | Eukaryotes, E. coli |
Pyruvate carboxylase (Pyc) | Carboxylates pyruvate to oxaloacetate | Filamentous fungi |
C4 Carbon Fixation
In plants, malate facilitates CO₂ transport:
This pathway enables efficient CO₂ concentration in bundle-sheath cells .
Enzymatic Quantification
L-Malate is assayed via NAD⁺-dependent oxidation using L-malate dehydrogenase (L-MDH):
Key metrics :
Buffer Capacity
This compound’s pKa values (pKa₁ = 3.4, pKa₂ = 5.1) enable buffering in food and cosmetics. Comparative buffering indices:
Acid | Buffering Index |
---|---|
This compound | 3.26 |
Citric acid | 2.46 |
Tartaric acid | 3.53 |
Data sourced from solubility and dissociation studies . |
Reaction with Metals
Aqueous this compound reacts with active metals (e.g., Fe, Zn, Al), releasing hydrogen gas:
This reaction necessitates cautious storage to avoid container corrosion .
Esterification
This compound forms malates (e.g., sodium malate) with alkalis:
Applications: Food additives (E296, E350) .
Polymerization
Under controlled conditions, this compound polymerizes to polyesters , explored for biodegradable plastics .
Scientific Research Applications
Food Industry
Acidulant and Flavor Enhancer
Malic acid is primarily used as an acidulant in food products due to its mild taste and ability to enhance flavor. It is commonly found in beverages, candies, jams, and jellies. Its effectiveness in masking bitter flavors makes it particularly valuable in drinks that utilize artificial sweeteners .
Preservation and Gelling Agent
In addition to flavor enhancement, this compound serves as a pH regulator, improving the preservation of food products. It aids in gelling processes in jams and jellies, contributing to product stability .
Pharmaceutical Applications
Treatment of Xerostomia
A clinical study demonstrated that a 1% this compound spray significantly improved symptoms of xerostomia (dry mouth) in patients undergoing antihypertensive treatment. The study reported a notable increase in unstimulated salivary flow rates from 0.17 to 0.242 mL/min after two weeks of treatment with this compound, compared to minimal changes in the placebo group .
Parameter | This compound Group | Placebo Group |
---|---|---|
Unstimulated Salivary Flow | 0.242 mL/min | 0.146 mL/min |
Stimulated Salivary Flow | 0.920 mL/min | 0.700 mL/min |
DMQ Score (Pre/Post) | 1.21 / 3.36 | 1.18 / 1.34 |
Industrial Applications
Cleaning Agents and Metal Treatment
this compound is utilized in various industrial processes, including metal cleaning and finishing due to its chelating properties. It effectively removes rust and scale from metals, making it an essential component in cleaning formulations .
Chemical Synthesis
In the chemical industry, this compound is recognized as a building block for biodegradable polymers such as polythis compound (PMA). Its role as an intermediate in metabolic pathways enhances its utility in synthesizing various chemicals .
Agricultural Applications
Animal Feed Additive
this compound is incorporated into animal feed as an additive to improve nutrient absorption and digestion. Its inclusion can enhance the overall health and growth rates of livestock .
Case Study 1: this compound in Xerostomia Treatment
A randomized clinical trial assessed the efficacy of this compound for treating xerostomia among patients on antihypertensive medications. Results indicated significant improvements in salivary flow rates and overall patient satisfaction with treatment outcomes .
Case Study 2: Industrial Use of this compound
Research on this compound's application in metal cleaning highlighted its effectiveness as a rust remover compared to traditional phosphoric acid-based cleaners. The study found that this compound not only performed well but also posed fewer environmental hazards .
Mechanism of Action
In biological systems, malic acid plays a vital role in the citric acid cycle (also known as the Krebs cycle). It is involved in the oxidation of acetyl-CoA to produce adenosine triphosphate (ATP), the primary energy source in cells. This compound acts as an intermediate in this cycle, facilitating the conversion of fumarate to oxaloacetate . Additionally, this compound has antioxidant properties, contributing to its potential health benefits .
Comparison with Similar Compounds
Chemical and Physical Properties of Malic Acid
- Molecular Formula : C₄H₆O₅
- Molecular Weight : 134.08 g/mol
- Stereoisomerism : Exists as L-malic acid (natural) and D-malic acid (synthetic) .
- Physical Properties : White crystalline powder, hygroscopic, melting point 100–130°C, and highly water-soluble .
- pH : 3.3–3.5 in aqueous solutions, weaker than citric acid but stronger than succinic acid .
Comparison with Citric Acid
Chemical Structure and Properties
- Citric Acid : Tricarboxylic acid (C₆H₈O₇), molecular weight 192.12 g/mol, pH 2.2–2.5 .
- Taste Profile : Citric acid provides a sharp "burst" of tartness, while this compound offers a smoother sourness .
Health Implications
- Citric acid may enhance aluminum absorption, linked to neurological risks, whereas this compound improves mineral bioavailability and reduces muscle fatigue .
Table 1: Citric Acid vs. This compound
Property | Citric Acid | This compound |
---|---|---|
Molecular Formula | C₆H₈O₇ | C₄H₆O₅ |
Molecular Weight (g/mol) | 192.12 | 134.08 |
pH Range | 2.2–2.5 | 3.3–3.5 |
Taste | Sharp tartness | Smooth tartness |
Common Sources | Citrus fruits | Apples, tomatoes |
Key Health Impact | Aluminum absorption | Muscle performance |
Comparison with Succinic Acid
Chemical Structure and Properties
- Succinic Acid : C₄H₆O₄, molecular weight 118.09 g/mol, pH ~4.5 .
- Taste : Imparts bitterness, contrasting this compound’s tartness .
Comparison with Maleic Acid
Structural Differences
- Maleic Acid : Cis-configuration dicarboxylic acid (C₄H₄O₄), stronger acid (pH 1.9–2.0) .
- This compound : Trans-configuration with hydroxyl groups, pH 3.3–3.5 .
Comparison with Tartaric Acid
Biological Activity
Malic acid, a four-carbon dicarboxylic acid, is a significant intermediate in the tricarboxylic acid (TCA) cycle and plays various roles across biological systems. Its biological activity extends to applications in agriculture, food preservation, and cosmetics. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.
1. Overview of this compound
This compound (2-hydroxybutanedioic acid) is naturally found in various fruits, particularly apples. It is recognized for its sour taste and is widely used as a food additive and preservative. Beyond its culinary uses, this compound has garnered attention for its physiological effects in both plants and animals.
2. Biological Functions in Plants
This compound exhibits several physiological roles in plants:
- Stomatal Regulation : It regulates stomatal opening and closing, enhancing gas exchange during photosynthesis. The concentration of this compound in guard cells increases significantly when stomata are open, facilitating potassium ion uptake .
- Growth Promotion : this compound acts as a phytohormone, promoting seedling growth and cold resistance. Studies have shown that this compound enhances the growth of seedlings under stress conditions .
- Microbial Interactions : It influences microbial communities in the rhizosphere. For instance, this compound secretion can enhance the proliferation of beneficial bacteria like Bacillus subtilis, which aids plant health .
3. Biological Activity in Animals
Research has demonstrated various beneficial effects of this compound in animal health:
- Antioxidant Properties : this compound possesses strong antioxidant capabilities, which can improve meat quality in broilers when included in their diet. A study involving broiler chicks showed that dietary supplementation with bio-fermented this compound improved overall health and meat quality .
- Cell Proliferation Inhibition : In vitro studies indicate that this compound can inhibit the proliferation of certain cell lines, such as HaCaT keratinocytes, by blocking cell cycle progression at the G0/G1 phase .
4. Application in Cosmetics
This compound is classified as an alpha-hydroxy acid (AHA) and is incorporated into various cosmetic formulations due to its exfoliating properties:
- Skin Rejuvenation : It promotes cellular renewal and has been shown to improve skin conditions like acne and hyperpigmentation. The efficacy of this compound in enhancing skin texture has been documented through multiple clinical studies .
- Safety Profile : Regulatory reviews confirm the safety of this compound at specified concentrations in cosmetic products, making it suitable for diverse skin types except sensitive skin .
5. Antimicrobial Activity
This compound's antimicrobial properties have been explored extensively:
- Food Preservation : It exhibits antibacterial activity against pathogenic microorganisms in food products. For example, its application in orange juice has been shown to reduce microbial contamination effectively .
- Biogenic Amines Control : this compound plays a role in controlling biogenic amines during food processing, which can have toxicological implications if not managed properly .
Table 1: Summary of Biological Activities of this compound
Case Study: Impact on Broiler Health
A study conducted on Arbor Acres male broiler chicks demonstrated that dietary inclusion of bio-fermented this compound resulted in:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of malic acid that influence its behavior in biochemical experiments?
- Methodological Answer : this compound’s dicarboxylic structure (HOOC-CH₂-CHOH-COOH) and pKa values (pKa₁ ≈ 3.4, pKa₂ ≈ 5.2) enable pH-dependent solubility and chelation properties. These traits affect its role as a buffer in enzymatic assays or as a metal ion binder in metabolic studies. Researchers should measure pH and ionic strength in experimental setups to account for these properties .
- Example Table :
Property | Value | Relevance |
---|---|---|
Solubility (H₂O) | 558 g/L (20°C) | Ensures adequate dissolution in aqueous solutions |
pKa₁/pKa₂ | 3.4/5.2 | Determines protonation state in physiological pH ranges |
Q. How can this compound be quantified in biological samples using titration?
- Methodological Answer : Acid-base titration with NaOH (0.1 M) is a basic method. However, endpoint detection via pH meters or indicators (e.g., phenolphthalein) may require masking agents (e.g., EDTA) to avoid interference from metal ions. Validate results against HPLC for accuracy .
Q. What role does this compound play in enzymatic reactions, and how can its effects be experimentally isolated?
- Methodological Answer : As a TCA cycle intermediate, this compound interacts with malate dehydrogenase. To isolate its effects, use knockout cell lines or enzyme inhibitors (e.g., oxaloacetate analogs). Control experiments should include substrate concentration gradients (0–10 mM) and measure NADH/NAD+ ratios spectrophotometrically .
Advanced Research Questions
Q. How does varying pH affect the NMR chemical shifts of this compound, and how can these effects be mitigated in quantitative analysis?
- Methodological Answer : Protonation of carboxyl groups alters chemical shifts (e.g., δ 2.7–2.8 ppm for CH₂ groups). Use deuterated buffers (e.g., D₂O) and maintain pH 5–6 to stabilize the diamagnetic environment. Internal standards (e.g., DSS) and shimming protocols improve precision .
- Example Table :
pH | δ (CH₂) (ppm) | Signal Broadening |
---|---|---|
3.0 | 2.85 | Severe |
5.5 | 2.72 | Minimal |
7.0 | 2.68 | Moderate |
Q. What methodological considerations are critical when optimizing this compound concentration in HILIC-MS/MS for modified nucleoside analysis?
- Methodological Answer : Mobile phase this compound concentration (0.02–0.10 mM) enhances ionization efficiency. At 0.06 mM, signal intensity peaks for 5-mdC and 5-hmdC. Higher concentrations (>0.08 mM) risk column blockage and ion suppression. Use a pre-column filter (0.22 µm) and validate with spike-recovery tests .
- Example Table :
[this compound] (mM) | Signal Response (5-mdC) | Column Pressure (psi) |
---|---|---|
0.02 | 12,500 | 2,000 |
0.06 | 34,800 | 2,200 |
0.10 | 8,300 | 3,500 |
Q. How can conflicting data on this compound's role in metabolic pathways be reconciled through experimental design?
- Methodological Answer : Discrepancies (e.g., pro- vs. anti-apoptotic effects) often arise from cell type-specific metabolism. Use isotopic tracing (¹³C-malic acid) with LC-MS to track flux variations. Pair with transcriptomic profiling (RNA-seq) to correlate enzyme expression levels with metabolic outcomes .
Q. Methodological Best Practices
- Data Contradiction Analysis : For conflicting results, apply sensitivity analysis (e.g., Monte Carlo simulations) to assess variable impact. Use meta-analysis frameworks (e.g., PRISMA) to evaluate study heterogeneity .
- Experimental Replication : Follow MRC guidelines: report acquisition parameters (e.g., NMR dwell time, MS collision energy) and raw data deposition in repositories like Zenodo .
Properties
IUPAC Name |
2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYKJPYRNKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Record name | MALIC ACID | |
Source | EU Food Improvement Agents | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
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Related CAS |
78644-42-5, 676-46-0 (di-hydrochloride salt) | |
Record name | Poly(malic acid) | |
Source | CAS Common Chemistry | |
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Record name | Malic acid [NF] | |
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DSSTOX Substance ID |
DTXSID0027640 | |
Record name | Malic acid | |
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Molecular Weight |
134.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |
Record name | Butanedioic acid, 2-hydroxy- | |
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Record name | MALIC ACID | |
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Record name | Malic acid | |
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Boiling Point |
Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |
Record name | MALIC ACID | |
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Solubility |
In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |
Record name | MALIC ACID | |
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Density |
1.601 g/ cu cm at 20 °C | |
Record name | MALIC ACID | |
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Vapor Pressure |
0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |
Record name | Malic acid | |
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Impurities |
... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |
Record name | MALIC ACID | |
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Color/Form |
Colorless crystals, White, crystalline triclinic crystals | |
CAS No. |
6915-15-7, 617-48-1 | |
Record name | Malic acid | |
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Record name | Malic acid | |
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Record name | DL-malic acid | |
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Record name | Butanedioic acid, 2-hydroxy- | |
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Melting Point |
127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |
Record name | MALIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | MALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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